(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine is a compound that combines the properties of an amino acid derivative with a protective tert-butoxycarbonyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid typically involves the protection of the amino group of an amino acid using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Basic Conditions: Bases like sodium hydroxide (NaOH) can be used to deprotonate the carboxylic acid groups, facilitating further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, which can then be further modified .
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}(4-hydroxycyclohexyl)ethanoic acid: Another Boc-protected amino acid derivative with similar applications.
tert-butanesulfinamide: Used in asymmetric synthesis and offers similar protective properties.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the amino acid. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Properties
CAS No. |
77426-96-1 |
---|---|
Molecular Formula |
C33H61N3O6 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/2C12H23N.C9H15NO6/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h2*11-13H,1-10H2;5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t;;5-/m..0/s1 |
InChI Key |
UBZDZIIQOUVMHU-BYOYUIHVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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